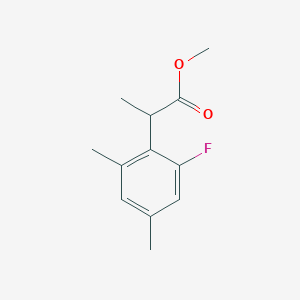
Methyl 2-(2-fluoro-4,6-dimethylphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-fluoro-4,6-dimethylphenyl)propanoate is an organic compound with the molecular formula C12H15FO2 and a molecular weight of 210.24 g/mol . This compound is characterized by the presence of a fluorine atom and two methyl groups attached to a phenyl ring, which is further connected to a propanoate ester group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-fluoro-4,6-dimethylphenyl)propanoate typically involves the esterification of 2-(2-fluoro-4,6-dimethylphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(2-fluoro-4,6-dimethylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: 2-(2-fluoro-4,6-dimethylphenyl)propanoic acid.
Reduction: 2-(2-fluoro-4,6-dimethylphenyl)propanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(2-fluoro-4,6-dimethylphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(2-fluoro-4,6-dimethylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The fluorine atom and ester group play crucial roles in its binding affinity and reactivity. The pathways involved may include ester hydrolysis, nucleophilic attack, and aromatic substitution reactions .
Comparison with Similar Compounds
- Methyl 2-fluoro-2-methylpropanoate
- Methyl 2-(2-fluoro-4-biphenylyl)propanoate
Comparison: Methyl 2-(2-fluoro-4,6-dimethylphenyl)propanoate is unique due to the presence of both fluorine and two methyl groups on the phenyl ring, which imparts distinct chemical properties compared to its analogs.
Properties
Molecular Formula |
C12H15FO2 |
|---|---|
Molecular Weight |
210.24 g/mol |
IUPAC Name |
methyl 2-(2-fluoro-4,6-dimethylphenyl)propanoate |
InChI |
InChI=1S/C12H15FO2/c1-7-5-8(2)11(10(13)6-7)9(3)12(14)15-4/h5-6,9H,1-4H3 |
InChI Key |
ODKYEKVVFMMEKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)C(C)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


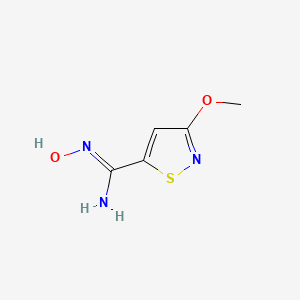
![7-(Furan-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine](/img/structure/B15239836.png)
![rel-(1R,2S,4S)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15239838.png)
![1-[2-(3-Amino-5-methyl-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol](/img/structure/B15239839.png)
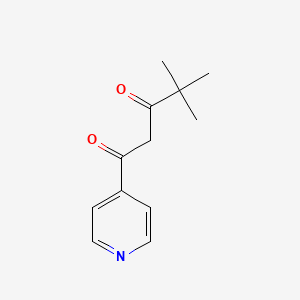
![2-Methyl-2,6-diazaspiro[3.5]nonane](/img/structure/B15239853.png)
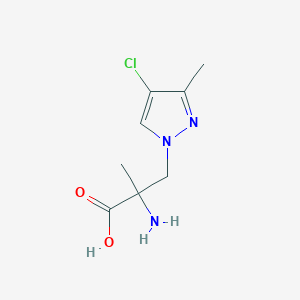
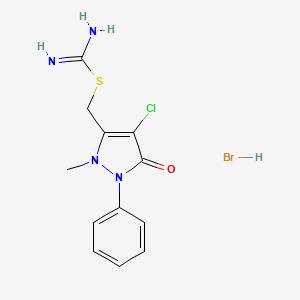
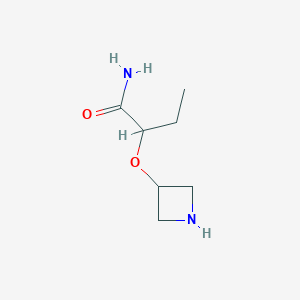
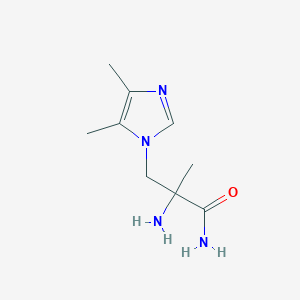
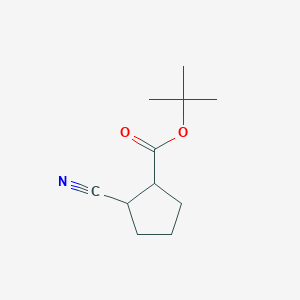
![4-Cyclopropyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B15239911.png)
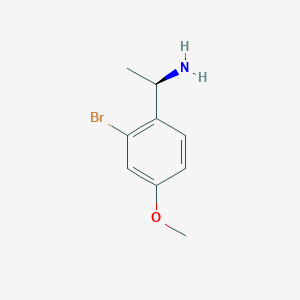
amine](/img/structure/B15239924.png)
